molecular formula C13H18Cl3NO B3229898 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289388-66-4

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3229898
CAS No.: 1289388-66-4
M. Wt: 310.6 g/mol
InChI Key: HTBZEYLWOXLFLE-UHFFFAOYSA-N
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Description

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a benzyloxymethyl group substituted with chlorine atoms at the 3- and 4-positions of the benzene ring.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(7-13(12)15)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBZEYLWOXLFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-66-4
Record name Piperidine, 4-[[(3,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties
4-(3,4-Dichloro-benzyloxymethyl)-piperidine HCl C₁₃H₁₆Cl₃NO (est.) ~310.64 (est.) 3,4-Dichlorobenzyloxymethyl on piperidine High lipophilicity, potential CNS activity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy on piperidine Limited toxicity data; used in synthesis
Paroxetine HCl (Related Compound G) C₂₅H₂₄FNO₃·HCl 405.46 Benzodioxol-fluorophenyl on piperidine SSRI activity; well-characterized toxicity
2-(3,4-Dichloro-benzyloxymethyl)-piperidine HCl C₁₃H₁₈Cl₃NO 310.64 3,4-Dichlorobenzyloxymethyl (positional isomer) Similar lipophilicity; isomer-specific activity
4-(2,3-Dimethylphenoxy)piperidine HCl C₁₃H₁₈ClNO 247.74 2,3-Dimethylphenoxy on piperidine Lower molecular weight; unstudied toxicity
Key Observations:
  • Chlorination Impact: The 3,4-dichloro substitution in the target compound enhances electronegativity and may improve binding to hydrophobic pockets in biological targets compared to non-chlorinated analogs like 4-(Diphenylmethoxy)piperidine HCl .
  • Pharmacological Relevance : Paroxetine-related compounds demonstrate that piperidine derivatives with aromatic substituents (e.g., benzodioxol) exhibit significant CNS activity, suggesting the target compound could share similar pathways .

Stability and Reactivity

  • Target Compound: No specific stability data available. However, the presence of electron-withdrawing chlorine atoms may reduce susceptibility to oxidative degradation compared to non-halogenated analogs.
  • Paroxetine HCl: Known to degrade under acidic conditions, forming related compounds (e.g., System Suitability Mixture A), highlighting the importance of substituent stability in drug design .

Toxicological and Environmental Profiles

Compound Name Acute Toxicity Data Environmental Impact Regulatory Status
4-(3,4-Dichloro-benzyloxymethyl)-piperidine HCl No data available Not fully studied Subject to IECSC (China)
4-(Diphenylmethoxy)piperidine HCl "No data" per SDS Unknown ecotoxicity Listed in IECSC
Paroxetine HCl LD₅₀ (rat, oral): 500 mg/kg Persistent in aquatic systems Regulated under FDA/EMA
Key Gaps:
  • The target compound lacks acute toxicity and ecotoxicity studies, limiting its regulatory classification .
  • Paroxetine’s well-documented toxicity underscores the need for analogous studies on chlorinated piperidine derivatives.

Research and Regulatory Considerations

  • Synthesis Pathways : The target compound’s synthesis likely involves benzyl halide intermediates, similar to 4-(Diphenylmethoxy)piperidine HCl .
  • Regulatory Compliance : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl are listed in China’s IECSC, requiring compliance with new chemical substance regulations .
  • Potential Applications: Structural parallels to paroxetine suggest possible antidepressant or antimicrobial uses, but in vitro/in vivo validation is needed .

Biological Activity

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class and is characterized by the presence of a dichlorobenzyl group. The structural formula can be represented as follows:

C12H14Cl2NHCl\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}\cdot \text{HCl}

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds possess antimicrobial properties. For instance, some piperidine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results suggesting potential applications in tuberculosis treatment .
  • Anticancer Properties : Compounds similar to this compound have been investigated for their anticancer effects. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .
  • Neurological Effects : Piperidine derivatives are also studied for their neuroactive properties. Some compounds have shown potential in modulating neurotransmitter systems, which may lead to therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds and their implications:

  • Inhibition of Mycobacterium tuberculosis : A series of piperidine derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Some compounds demonstrated significant inhibitory activity, indicating potential for further development as anti-tuberculosis agents .
  • Structure-Activity Relationship (SAR) : Research on the SAR of piperidine derivatives has provided insights into how structural modifications can enhance biological activity. For example, modifications to the benzyl group or the piperidine ring can significantly alter the compound's potency against specific targets .
  • Neuroprotective Effects : Certain studies have indicated that piperidine compounds may exhibit neuroprotective effects by modulating glutamate receptors, suggesting a possible role in treating neurodegenerative disorders such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on Mycobacterium tuberculosis
AnticancerInduction of apoptosis in cancer cells
NeuroactiveModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride to ensure stability?

  • Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light. Avoid contact with strong oxidizers, as piperidine derivatives are prone to decomposition under oxidative conditions . Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory during handling. Ensure proper ventilation in the workspace to minimize inhalation risks .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of the benzyloxymethyl group and piperidine ring protons .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., ≥95% as per similar compounds in ).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated m/z for C13H16Cl2NO·HCl).
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. How should researchers safely dispose of waste containing this compound?

  • Answer : Follow local/national regulations for hazardous waste disposal. Incinerate in a certified facility equipped to handle halogenated organic compounds. Contaminated packaging must be decontaminated before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Answer :

  • Reaction Conditions : Use a nucleophilic substitution reaction between 4-hydroxymethylpiperidine and 3,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation .
  • Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
  • Yield Optimization : Conduct kinetic studies to identify ideal temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 piperidine:benzyl chloride) .

Q. What strategies are recommended for resolving discrepancies in reported solubility or reactivity data of this compound?

  • Answer :

  • Solubility Testing : Systematically test solubility in polar (water, methanol) and non-polar solvents (dichloromethane) under controlled temperatures. Note discrepancies and validate via triplicate experiments .
  • Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds. Cross-reference with safety data from structurally similar piperidine hydrochlorides .
  • Collaborative Validation : Share samples with independent labs to confirm results, especially if conflicting literature exists .

Q. How can the biological activity of this compound be evaluated in in vitro assays?

  • Answer :

  • Target Selection : Prioritize receptors known to interact with dichlorobenzyl or piperidine motifs (e.g., serotonin or dopamine receptors, as seen in ).
  • Assay Design : Use fluorescence-based binding assays or cell viability tests (e.g., MTT assay) to screen for activity. Include positive controls (e.g., paroxetine for serotonin reuptake inhibition) .
  • Dose-Response Studies : Test concentrations ranging from 1 nM to 100 µM to establish IC50/EC50 values. Account for hydrochloride salt solubility limitations .

Key Considerations for Experimental Design

  • Toxicity Assumptions : Assume acute toxicity due to structural analogs (e.g., reports skin/eye irritation). Preclinical studies require institutional ethics approval .
  • Environmental Impact : Avoid aqueous waste discharge; use closed systems for reactions to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 2
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4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

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